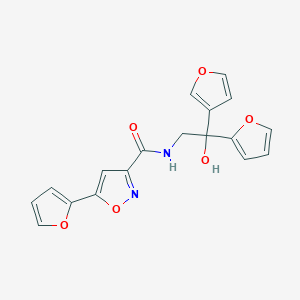

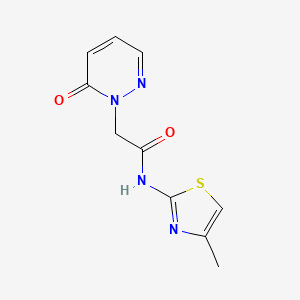

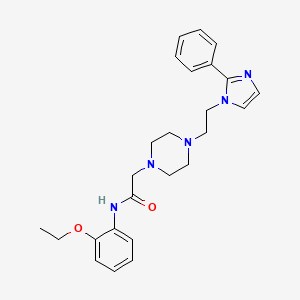

N-(4-氨基-2-((2-((4-乙基苯基)氨基)-2-氧代乙基)硫代)-6-氧代-1,6-二氢嘧啶-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been explored in various studies. In one approach, N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling, which involved triphenylphosphine palladium as a catalyst and K3PO4 as a base, to produce a range of analogues with moderate to good yields . Another study reported the conversion of ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate into various naphthofuro(3,2-d)pyrimidin-4(3H)-one derivatives through a series of reactions including treatment with carbon disulphide, methylation, and condensation with hydrazine hydrate . The structures of these compounds were confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structures of the synthesized furan-2-carboxamide derivatives were characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to confirm the structures of the newly synthesized compounds . Additionally, X-ray diffraction was used to determine the structure of a dimerization product, 4,4-Bis(furo[2,3-d]pyrimidin-2-yl)-2-butanol, formed from the heating of 2-amino-3-cyano-4,5-dihydrofurans in formamide .

Chemical Reactions Analysis

The chemical reactivity of furan-2-carboxamide derivatives has been investigated through their participation in various reactions. The Suzuki-Miyaura cross-coupling reaction was used to arylate N-(4-bromophenyl)furan-2-carboxamide, leading to the formation of analogues with different substituents . The dimerization and trimerization reactions of 2-amino-3-cyano-4,5-dihydrofurans in formamide resulted in the formation of complex structures, showcasing the potential for creating diverse molecular architectures from simple starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were not explicitly detailed in the provided papers. However, the high yield of the initial synthesis and the successful characterization of the compounds suggest that they have stable and identifiable properties suitable for further investigation . The antimicrobial activity screening of these compounds indicates that they possess biological activity, which is a significant physical property in the context of pharmaceutical applications .

Anti-Bacterial Activities

The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues were tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . The parent molecule showed significant activity, especially against NDM-positive A. baumannii, and was found to be more effective than various commercially available drugs . Docking studies and molecular dynamics simulations were used to validate the active site interactions and stability of the molecular interactions, providing insights into the potential mechanism of action .

科学研究应用

合成和抗菌活性

具有与查询化学品相似的结构特征的化合物已被合成并评估其抗菌性能。例如,Ravindra 等人。(2003) 研究了一系列 N-取代的甲酰胺和噻吩嘧啶酮的抗菌和抗分枝杆菌活性,揭示了对各种微生物菌株的显着体外疗效。这表明查询化合物在开发抗菌剂方面的潜在研究应用 (Ravindra V. Chambhare 等人,2003)。

杂环合成

在杂环合成中,与查询分子在结构上相关的化合物的多功能性是显着的。Ergun 等人。(2014) 报道了新型呋喃稠合杂环的合成,展示了此类化合物在创建多样化的杂环骨架中的效用。这与查询化合物在合成具有潜在药物应用的新型杂环化合物中的潜在应用一致 (Merve Ergun 等人,2014)。

生物活性

查询化合物的结构类似物已被探索用于各种生物活性,包括抗原生动物、抗菌和镇痛作用。例如,Ismail 等人。(2004) 合成了双阳离子咪唑并[1,2-a]吡啶,显示出很强的 DNA 亲和力和对 T. b. rhodesiense 和 P. falciparum 的显着体外活性,突出了结构相关化合物在抗原生动物研究中的潜力 (M. Ismail 等人,2004)。

抗流感活性

与查询化合物相似的呋喃甲酰胺衍生物已被确认为致死性 H5N1 甲型流感病毒的新型抑制剂,表明查询化合物在抗病毒研究中的潜在应用。这为进一步探索其在开发抗流感剂中的效用提供了基础 (Yu Yongshi 等人,2017)。

属性

IUPAC Name |

N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-2-11-5-7-12(8-6-11)21-14(25)10-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-9-28-13/h3-9H,2,10H2,1H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVIKOUICGKNSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)

![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)

![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)